molecular formula C21H15ClN2O3 B2707435 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 922031-35-4

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

Cat. No.: B2707435
CAS No.: 922031-35-4
M. Wt: 378.81
InChI Key: MGLCKLRYZLLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.

Mode of Action

This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement among other functions.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the modulation of dopaminergic signaling in the brain . By inhibiting the Dopamine D2 receptor, it can alter the balance of neurotransmitters, potentially leading to therapeutic effects in conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-4-2-3-5-15(12)20(25)23-14-7-9-18-16(11-14)21(26)24-17-10-13(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCKLRYZLLQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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